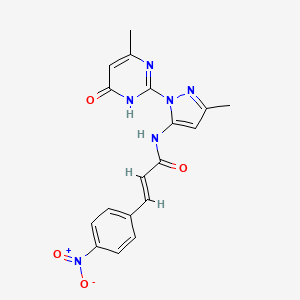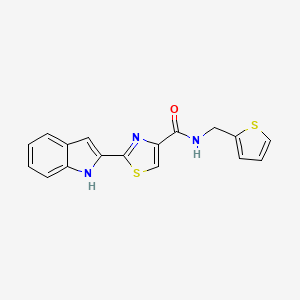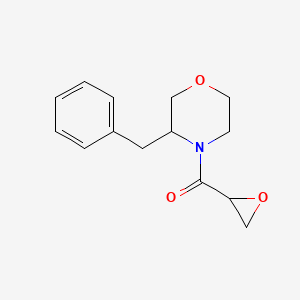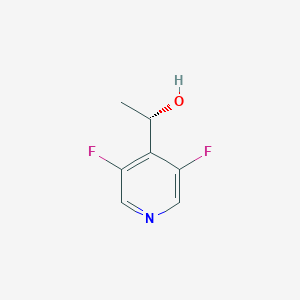
(E)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(4-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(E)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(4-nitrophenyl)acrylamide" belongs to a class of chemicals that can be synthesized through complex organic reactions involving heterocyclic precursors. Compounds within this class are often explored for their potential bioactive properties, such as antimicrobial activities.
Synthesis Analysis
The synthesis of related heterocycles often involves the condensation of amino derivatives with various aldehydes, ketones, or acrylates under specific conditions to form pyrazole, pyrimidinone, or pyridine derivatives. For example, El-ziaty et al. (2018) described the synthesis of enaminonitrile derivatives leading to novel 3-methylpyrazolopyran moieties with antimicrobial properties (El-ziaty et al., 2018).
Molecular Structure Analysis
Molecular structure determination is commonly achieved using spectroscopic techniques such as FT-IR, NMR, and mass spectroscopy. Kariuki et al. (2022) utilized NMR spectroscopy and single crystal X-ray diffraction to determine the structure of a related compound (Kariuki et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving these compounds can include various organic transformations, such as cyclization, acylation, and nitrosation, to introduce or modify functional groups. These reactions are fundamental for synthesizing derivatives with potential pharmacological activities. Ahmed et al. (2002) discussed the synthesis of oxopyrazolinylpyridines and related derivatives through reactions involving triethyl orthoformate, acetic anhydride, and other agents (Ahmed et al., 2002).
Applications De Recherche Scientifique
Antitubercular Agents
- A study conducted by Trivedi et al. (2010) synthesized a series of dihydropyrimidines and evaluated them for their in vitro antitubercular activity against Mycobacterium tuberculosis. Two compounds showed significant activity, suggesting potential as new classes of antitubercular agents (Trivedi et al., 2010).
Antitumor Activity
- Fahim et al. (2019) explored the synthesis of novel pyrimidiopyrazole derivatives and their antitumor activity. They found that selected compounds demonstrated outstanding in vitro antitumor activity against the HepG2 cell line, indicating potential applications in cancer research (Fahim et al., 2019).
Heterocyclic Chemistry
- The reaction of certain dihydropyrimidin-4(1H)-one derivatives with hydrazine and hydroxylamine was investigated by Yavolovskii et al. (2013). Their research contributes to the broader understanding of heterocyclic chemistry and potential pharmaceutical applications (Yavolovskii et al., 2013).
Antiviral Evaluation
- Research by Shamroukh et al. (2007) focused on the synthesis of pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives for antiviral evaluation, particularly against Herpes Simplex Virus type-1 (HSV-1). This study highlights the potential of these compounds in antiviral therapies (Shamroukh et al., 2007).
Antidiabetic Screening
- A 2021 study by Lalpara et al. investigated novel dihydropyrimidine derivatives for their in vitro antidiabetic activity. This research provides insights into potential therapeutic applications of these compounds in diabetes treatment (Lalpara et al., 2021).
Fluorescence Binding Studies
- Meng et al. (2012) synthesized p-hydroxycinnamic acid derivatives, including pyrimidin-2-yl variants, and investigated their fluorescence binding with bovine serum albumin, which could have implications in biological studies (Meng et al., 2012).
Antimicrobial and Anticancer Properties
- El-ziaty et al. (2018) synthesized enaminonitrile derivative compounds and evaluated them as antimicrobial agents. Some derivatives showed potent activity, underscoring their potential in antimicrobial and anticancer research (El-ziaty et al., 2018).
Propriétés
IUPAC Name |
(E)-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O4/c1-11-10-17(26)21-18(19-11)23-15(9-12(2)22-23)20-16(25)8-5-13-3-6-14(7-4-13)24(27)28/h3-10H,1-2H3,(H,20,25)(H,19,21,26)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRIJKBCEBEDGU-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(4-nitrophenyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2491490.png)
![3-[(4-Bromo-2,3-difluorophenyl)methylidene]azetidine;hydrochloride](/img/structure/B2491491.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)acetamide](/img/structure/B2491494.png)
![3-[(6-Bromo-4-oxo-3-propylquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde](/img/structure/B2491496.png)
![2-[(2-chloro-4,6-dimethylphenyl)amino]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2491499.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2491502.png)
![1-[(3,4-Dimethylphenyl)methylamino]propan-2-ol;hydrochloride](/img/structure/B2491503.png)

![4,4-diethyl-5-methylidene-N-[4-(trifluoromethylsulfanyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2491508.png)

![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2491510.png)


